4-Amino-3-chlorobenzenethiol
Overview
Description
4-Amino-3-chlorobenzenethiol is a chemical compound of notable interest in both synthetic chemistry and material science due to its distinctive structure and diverse applications. This molecule features an aromatic benzene ring with an amino group, a chlorinated position, and a thiol group, which contributes to its unique chemical properties . The compound includes a chlorobenzenethiol framework with an amino group at the para position relative to the thiol group .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-3-chlorobenzenethiol can be synthesized through various methods. One common synthetic route involves the reaction of 4-chloronitrobenzene with thiourea, followed by reduction of the nitro group to an amino group . The reaction conditions typically involve heating the reactants in the presence of a suitable solvent and catalyst.
Industrial Production Methods: Industrial production of this compound often involves multi-step reactions. For example, a multi-step reaction involving copper (I) oxide, triethylamine, dichloromethane, acetic acid, and dihydrogen peroxide can be used . These reactions are carried out under controlled temperatures and conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-chlorobenzenethiol undergoes various types of chemical reactions, including nucleophilic substitutions, oxidation, and reduction .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction can occur with reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidation reactions can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-3-chlorobenzenethiol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for creating more complex molecules.
Biology: The compound’s structure allows it to act as a precursor in the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals.
Industry: The thiol group in this compound can react with metal ions to form thiolate complexes, which are useful in materials science for creating new types of catalysts and sensors.
Mechanism of Action
The mechanism by which 4-Amino-3-chlorobenzenethiol exerts its effects involves its ability to form stable bonds with other functional groups. The amino and thiol groups in its structure enable it to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions . These reactions allow the compound to interact with molecular targets and pathways, leading to the formation of more complex molecules with specific properties.
Comparison with Similar Compounds
2-Amino-4-chlorobenzenethiol: This compound has a similar structure but with the amino and chloro groups at different positions on the benzene ring.
4-Amino-2-chlorobenzenethiol: Another similar compound with the chloro group at the ortho position relative to the thiol group.
Uniqueness: 4-Amino-3-chlorobenzenethiol is unique due to its specific arrangement of functional groups, which influences its reactivity and interaction with other chemicals. This specific arrangement makes it a valuable intermediate in various chemical processes and applications .
Properties
IUPAC Name |
4-amino-3-chlorobenzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFCPFFXRRLFHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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